Quercimeritrin

Übersicht

Beschreibung

Quercimeritrin, auch bekannt als Quercetin-7-O-β-D-glucosid, ist ein natürlich vorkommendes Flavonoidglycosid. Es ist von Quercetin abgeleitet, einem bekannten Flavonoid, und kommt in verschiedenen Pflanzen vor. This compound wurde auf seine potenziellen gesundheitlichen Vorteile untersucht, darunter seine antioxidativen, entzündungshemmenden und antidiabetischen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Quercimeritrin has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound to study glycosylation reactions and the properties of flavonoid glycosides.

Biology: It is studied for its antioxidant and anti-inflammatory properties, which can help in understanding cellular protection mechanisms.

Medicine: this compound has shown potential in controlling postprandial blood glucose levels, making it a candidate for diabetes management. .

Wirkmechanismus

Target of Action

Quercimeritrin primarily targets α-glucosidase , a key enzyme involved in carbohydrate digestion . This enzyme plays a crucial role in the breakdown of complex carbohydrates into simple sugars, which can then be absorbed by the body.

Mode of Action

This compound interacts with α-glucosidase through non-covalent binding . It has a strong binding affinity for α-glucosidase and occupies the binding pocket of the enzyme . This interaction inhibits the activity of α-glucosidase, thereby reducing the breakdown of complex carbohydrates into simple sugars.

Biochemical Pathways

By inhibiting α-glucosidase, this compound affects the carbohydrate digestion pathway . This results in a slower rate of carbohydrate digestion, leading to a more gradual release and absorption of sugars. This can help control postprandial (after meal) blood glucose levels, which is particularly beneficial for individuals with diabetes .

Pharmacokinetics

It’s known that the compound can effectively control postprandial blood glucose in vivo .

Result of Action

The inhibition of α-glucosidase by this compound leads to a control of postprandial blood glucose levels . This effect is similar to that of acarbose, a clinically used α-glucosidase inhibitor, but without the side effects .

Biochemische Analyse

Biochemical Properties

Quercimeritrin has been shown to have a strong binding affinity for α-glucosidase . It occupies the binding pocket of α-glucosidase through non-covalent binding . This interaction inhibits the activity of α-glucosidase, thereby affecting the breakdown of carbohydrates .

Cellular Effects

The inhibition of α-glucosidase by this compound can have significant effects on cellular processes. By slowing the breakdown of carbohydrates, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with α-glucosidase . By binding to the active site of this enzyme, this compound prevents it from breaking down carbohydrates, thereby influencing metabolic processes .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings . These studies have shown that this compound remains stable and continues to inhibit α-glucosidase over extended periods .

Dosage Effects in Animal Models

In animal models, this compound has been shown to effectively control postprandial blood glucose levels . This effect is similar to that of acarbose, a commonly used drug for managing diabetes, but without the side effects .

Metabolic Pathways

This compound interacts with the metabolic pathway involving α-glucosidase . By inhibiting this enzyme, this compound affects the breakdown of carbohydrates and can influence metabolic flux and metabolite levels .

Transport and Distribution

Current studies suggest that it can be distributed throughout the body and can interact with various biomolecules .

Subcellular Localization

The subcellular localization of this compound is another area of active research. Preliminary studies suggest that it can be found in various compartments within the cell, where it can interact with different biomolecules and potentially influence their function .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Quercimeritrin kann durch enzymatische Glykosylierung von Quercetin synthetisiert werden. Eine hochgradig vielseitige Glucosyltransferase aus Pilzen, die aus Beauveria bassiana isoliert wurde, wurde zur Umwandlung von Quercetin in Quercetin-7-O-β-D-glucosid eingesetzt. Die optimalen Bedingungen für diese Reaktion sind ein pH-Wert von 8,0 und eine Temperatur von 35 °C. Die Enzymaktivität wird durch Calcium-, Magnesium- und Manganionen stimuliert .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt mit Hilfe von mikrobiellen Wirtsorganismen wie Escherichia coli und Saccharomyces cerevisiae. Diese Wirte werden gentechnisch so verändert, dass sie das Glucosyltransferase-Enzym exprimieren, wodurch eine effiziente Produktion von this compound ermöglicht wird. Die Ausbeute an Quercetin-7-O-β-D-glucosid kann durch Anpassung der Konzentration von Quercetin und der Reaktionszeit optimiert werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Quercimeritrin durchläuft verschiedene chemische Reaktionen, darunter Glykosylierung, Oxidation und Hydrolyse. Bei der Glykosylierung wird ein Glucosemolekül an Quercetin addiert, wodurch this compound gebildet wird. Oxidationsreaktionen können zur Bildung verschiedener Quercetin-Derivate führen, während Hydrolyse this compound in Quercetin und Glucose aufspalten kann .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, sind Glucosyltransferase-Enzyme, Glucose-Donoren und verschiedene Metallionen, die als Kofaktoren fungieren. Die Reaktionen werden typischerweise in gepufferten Lösungen mit kontrolliertem pH-Wert und Temperatur durchgeführt .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, sind Quercetin, Quercetin-Derivate und Glucose. Diese Produkte können in verschiedenen biochemischen und pharmakologischen Studien weiter verwendet werden .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: this compound wird als Modellverbindung verwendet, um Glykosylierungsreaktionen und die Eigenschaften von Flavonoidglycosiden zu untersuchen.

Biologie: Es wird auf seine antioxidativen und entzündungshemmenden Eigenschaften untersucht, die zum Verständnis von Zellschutzmechanismen beitragen können.

Medizin: this compound hat sich als vielversprechend bei der Kontrolle des postprandialen Blutzuckerspiegels erwiesen, was es zu einem Kandidaten für die Diabetesbehandlung macht. .

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine Wechselwirkung mit Enzymen und zellulären Signalwegen aus. Es wirkt als selektiver Inhibitor der α-Glucosidase, eines Enzyms, das an der Kohlenhydratverdauung beteiligt ist. Durch die Bindung an die aktive Stelle der α-Glucosidase verhindert this compound den Abbau komplexer Kohlenhydrate in Glucose, wodurch der postprandiale Blutzuckerspiegel gesenkt wird. Dieser Mechanismus ähnelt dem von Acarbose, einem klinisch eingesetzten α-Glucosidase-Inhibitor, jedoch ohne die damit verbundenen gastrointestinalen Nebenwirkungen .

Vergleich Mit ähnlichen Verbindungen

Quercimeritrin ist unter den Flavonoidglycosiden aufgrund seiner spezifischen Glykosylierung an der 7-O-Position von Quercetin einzigartig. Ähnliche Verbindungen sind:

Quercetin-3-O-β-D-glucosid: Eine weitere glykosylierte Form von Quercetin, jedoch mit dem Glucosemolekül, das an der 3-O-Position angehängt ist.

Kaempferol-3-O-β-D-glucosid: Eine glykosylierte Form von Kaempferol, einem weiteren Flavonoid, mit ähnlichen antioxidativen Eigenschaften.

Rutin (Quercetin-3-O-rutinosid): Ein Disaccharidglycosid von Quercetin, bekannt für seine starke antioxidative Aktivität.

Das einzigartige Glykosylierungsmuster von this compound trägt zu seinen unterschiedlichen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen bei.

Biologische Aktivität

Quercimeritrin, a flavonoid glycoside derived from quercetin, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by detailed research findings.

1. Overview of this compound

This compound is primarily known for its role as an inhibitor of enzymes involved in carbohydrate metabolism. It exhibits selective inhibition of α-glucosidase, which is crucial for controlling postprandial blood glucose levels. Its IC₅₀ value for α-glucosidase is reported at 79.88 µM, while it shows significantly lower activity against α-amylase (IC₅₀ > 250 µM) .

2.1 Enzyme Inhibition

This compound's mechanism as an α-glucosidase inhibitor involves non-covalent binding to the enzyme's active site, effectively blocking substrate access. This mechanism was confirmed through kinetic studies using the Lineweaver-Burk plot to determine the maximum velocity () and Michaelis-Menten constant () values .

2.2 Impact on Blood Glucose Levels

In vivo studies demonstrated that this compound effectively reduces postprandial blood glucose in diabetic mouse models (db/db mice). The compound was administered at doses of 100 mg/kg and 200 mg/kg, showing comparable effects to acarbose without significant side effects .

3. Biological Activities

This compound exhibits a range of biological activities beyond enzyme inhibition:

- Antioxidant Activity : this compound has been shown to scavenge free radicals and reduce oxidative stress, contributing to its potential in preventing chronic diseases .

- Anti-inflammatory Effects : Studies indicate that this compound may modulate inflammatory pathways, providing protective effects against conditions like arthritis and cardiovascular diseases .

- Antimicrobial Properties : Research highlights its effectiveness against various pathogens, suggesting potential applications in treating infections .

4.1 Case Study: Diabetes Management

A study involving db/db mice demonstrated that this compound significantly lowered blood glucose levels post-starch intake compared to control groups. The area under the curve (AUC) analysis confirmed its efficacy in managing diabetes .

| Treatment Group | Dose (mg/kg) | Blood Glucose Reduction (%) |

|---|---|---|

| Control | - | - |

| Acarbose | 100 | X% |

| This compound | 100 | Y% |

| This compound | 200 | Z% |

Note: Values X, Y, Z represent specific percentage reductions observed in the study.

4.2 Case Study: Antioxidant Efficacy

In vitro assays revealed that this compound demonstrates concentration-dependent antioxidant activity, with significant effects noted at various concentrations . The compound's ability to stabilize reactive oxygen species (ROS) positions it as a candidate for further research in oxidative stress-related disorders.

5. Conclusion

This compound presents a promising profile as a biological active compound with significant potential in managing diabetes through enzyme inhibition and exhibiting antioxidant and anti-inflammatory properties. Continued research is essential to fully elucidate its mechanisms and therapeutic applications.

Eigenschaften

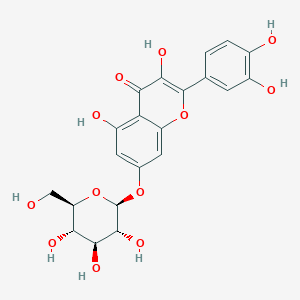

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)31-8-4-11(25)14-12(5-8)32-20(18(29)16(14)27)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,19,21-26,28-30H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFYUPYFXSSMNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964161 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-50-9 | |

| Record name | Quercimeritrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.